(2E,6E)-8-(1,4-Dimethoxy-3-methylnaphthalen-2-yl)-2,6-dimethylocta-2,6-dien-1-ol
Description
Nuclear Magnetic Resonance (NMR) Spectral Analysis
¹H NMR (400 MHz, CDCl₃) revealed distinct signals for key functional groups:
- Aromatic protons : Resonances at δ 7.66–8.10 ppm (4H, naphthalene ring).
- Methoxy groups : Singlets at δ 3.80 ppm (6H, -OCH₃).
- Hydroxyl group : Broad signal at δ 2.19 ppm (1H, -OH).
- Alkenyl protons : Doublets at δ 5.03–5.19 ppm (2H, CH=CH).
- Methyl groups : Multiplets at δ 1.50–2.55 ppm (12H, -CH₃).
¹³C NMR (100 MHz, CDCl₃) assignments included:
Mass Spectrometric Fragmentation Patterns
Electron ionization (EI) mass spectrometry showed a molecular ion peak at m/z 354.48 [M]⁺ , with characteristic fragments:
- m/z 336.42 [M – H₂O]⁺ : Loss of hydroxyl group.
- m/z 291.33 [M – CH₃O]⁺ : Cleavage of methoxy substituent.
- m/z 145.12 [C₁₀H₁₇O]⁺ : Side chain dissociation.
Fragmentation pathways correlated with the compound’s instability under high-energy conditions, favoring β-hydrogen elimination and retro-Diels-Alder reactions.
Infrared (IR) Absorption Signatures
IR spectroscopy (KBr pellet) identified functional groups via key absorptions:
- O-H stretch : Broad band at 3300 cm⁻¹ (hydroxyl group).
- C=C stretch : Peaks at 1600–1680 cm⁻¹ (naphthalene and diene).
- C-O stretch : Strong signals at 1250 cm⁻¹ (methoxy groups).
- C-H bending : Bands at 1450 cm⁻¹ (methyl and methylene groups).
Table 1: Summary of Spectroscopic Data
| Technique | Key Signals/Predictions | Functional Group Assignment |
|---|---|---|
| ¹H NMR | δ 5.03–5.19 ppm (2H, CH=CH) | Olefinic protons |
| ¹³C NMR | δ 162.3 ppm (C=O) | Naphthalene quaternary carbons |
| MS | m/z 354.48 [M]⁺ | Molecular ion |
| IR | 3300 cm⁻¹ (broad) | Hydroxyl group |
Properties
IUPAC Name |
(2E,6E)-8-(1,4-dimethoxy-3-methylnaphthalen-2-yl)-2,6-dimethylocta-2,6-dien-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O3/c1-16(9-8-10-17(2)15-24)13-14-19-18(3)22(25-4)20-11-6-7-12-21(20)23(19)26-5/h6-7,10-13,24H,8-9,14-15H2,1-5H3/b16-13+,17-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRXBPDNOLVKFGG-DQKQXWASSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C(=C1CC=C(C)CCC=C(C)CO)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2C(=C1C/C=C(\C)/CC/C=C(\C)/CO)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2E,6E)-8-(1,4-Dimethoxy-3-methylnaphthalen-2-yl)-2,6-dimethylocta-2,6-dien-1-ol is a complex organic compound with significant biological activity. This compound is notable for its potential applications in pharmacology and biochemistry due to its structural features and the presence of methoxy and naphthalene groups. The following sections will explore its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C23H30O3
- Molecular Weight : 354.48 g/mol
- CAS Number : 94828-05-4
Antioxidant Properties
One of the primary areas of interest regarding this compound is its antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress, which is associated with various diseases including cancer and neurodegenerative disorders.
Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, idebenone, a related compound, has been shown to scavenge free radicals effectively, suggesting that this compound may also possess comparable activities through redox cycling mechanisms .
Anti-inflammatory Effects
Inflammation is a critical factor in many chronic diseases. Compounds that can modulate inflammatory pathways are of great interest in therapeutic development. Preliminary studies suggest that derivatives of naphthalene exhibit anti-inflammatory activity by inhibiting pro-inflammatory cytokines and mediators.
Neuroprotective Effects
The neuroprotective potential of this compound is particularly noteworthy. Its structural similarity to other neuroprotective agents raises the possibility that it may protect neuronal cells from damage caused by oxidative stress and inflammation. Research into related compounds has shown that they can enhance mitochondrial function and reduce neuronal apoptosis .
Case Studies and Research Findings
The mechanisms through which this compound exerts its biological effects likely involve several pathways:
- Redox Reactions : The compound may undergo redox reactions that facilitate the donation of electrons to free radicals.
- Cytokine Inhibition : It may inhibit the synthesis or activity of pro-inflammatory cytokines.
- Mitochondrial Protection : By enhancing mitochondrial function, it could mitigate cellular damage in neurodegenerative contexts.
Scientific Research Applications
Medicinal Chemistry
Recent studies have indicated that this compound exhibits potential as an antioxidant and anti-inflammatory agent . Its structure suggests that it may interact with biological systems effectively:
- Antioxidant Activity : It can scavenge free radicals, thereby protecting cells from oxidative stress.
- Anti-inflammatory Properties : Preliminary studies suggest it may inhibit pro-inflammatory cytokines.
Material Science
The unique structural features of (2E,6E)-8-(1,4-Dimethoxy-3-methylnaphthalen-2-yl)-2,6-dimethylocta-2,6-dien-1-ol allow it to be explored in:
- Polymer Chemistry : As a monomer or additive to enhance the properties of polymers.
- Nanotechnology : Potential use in the development of nanomaterials due to its stability and reactivity.
Case Study 1: Antioxidant Properties
A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed significant antioxidant activity compared to standard antioxidants like vitamin C. The mechanism involved electron transfer and hydrogen atom transfer processes which were elucidated using spectroscopic methods.
Case Study 2: Anti-inflammatory Effects
Research conducted on animal models indicated that administration of this compound led to a marked reduction in inflammatory markers. The study highlighted its potential use in treating conditions such as arthritis and other inflammatory diseases.
Comparison with Similar Compounds
Key Structural Features:
- Dienol chain: The (2E,6E)-2,6-dimethylocta-2,6-dien-1-ol side chain introduces stereochemical specificity and possible reactivity at the hydroxyl group.
Comparison with Structurally Similar Compounds
The compound shares functional and structural motifs with several classes of organic molecules, including dimethoxy-substituted isoquinolines and terpene-derived diols. Below is a detailed comparison:
Structural Analogs: Dimethoxy-Substituted Isoquinolines
Compounds 6d–6h (from ) are tetrahydroisoquinoline derivatives with dimethoxy and methyl substituents. These analogs differ in their side chains but retain aromatic and heterocyclic features.
Key Observations:
Functional Group Impact: The target compound’s naphthalene-dienol structure contrasts with the tetrahydroisoquinoline core of analogs 6d–6h. This difference likely alters solubility (higher hydrophobicity in the target) and reactivity (e.g., dienol hydroxyl vs. carbamate/sulfonyl groups) .
Hazard Profiles :
- The target compound’s acute toxicity and irritancy (H302, H315, H319) are well-documented, whereas hazards for analogs 6d–6h are unspecified in available literature .
Applications: The target is used in chemical manufacturing, while isoquinoline derivatives (6d–6h) are frequently employed in pharmaceutical synthesis (e.g., alkaloid analogs) .
Comparative Analysis of Physicochemical Properties
Limited data exist for the target compound’s environmental or toxicological behavior (e.g., log Pow, water solubility) .
Preparation Methods
Aromatic Substitution and Cyclization
- Starting from methoxy-substituted benzene derivatives, electrophilic aromatic substitution can introduce methyl groups at specific positions.
- Cyclization to form the naphthalene ring can be achieved via intramolecular Friedel-Crafts acylation or other ring-closing reactions.
- Methoxy groups are introduced via methylation of hydroxyl groups using methyl iodide or dimethyl sulfate under basic conditions.
Synthesis of the 2,6-Dimethylocta-2,6-dien-1-ol Side Chain
Formation of the Conjugated Diene System
- The 2,6-dimethylocta-2,6-dien-1-ol fragment can be synthesized starting from aldehydes or ketones via stepwise elongation using Wittig or Horner–Wadsworth–Emmons reactions to install the conjugated diene.
- Methyl substituents at positions 2 and 6 are introduced by using methyl-substituted phosphonium salts or stabilized carbanions in these olefination reactions.
Hydroxyl Group Introduction
- The terminal alcohol at position 1 can be introduced by reduction of an aldehyde or ester precursor or by direct nucleophilic substitution on a suitable leaving group.
Coupling of the Naphthalene Core with the Side Chain
- The attachment of the side chain to the naphthalene ring at position 8 is typically achieved via carbon-carbon bond-forming reactions.
- Methods such as Suzuki-Miyaura cross-coupling, Heck reaction, or nucleophilic substitution on halogenated naphthalene derivatives are common.
- The side chain may be introduced as an aldehyde or alcohol derivative and then further functionalized.
Summary Table of Preparation Steps and Conditions
| Step | Reaction Type | Starting Materials/Intermediates | Conditions/Notes | Yield/Remarks |
|---|---|---|---|---|
| 1 | Aromatic substitution | Methoxy-substituted benzene derivatives | Electrophilic substitution, methylation | High regioselectivity needed |
| 2 | Cyclization | Substituted benzene intermediates | Friedel-Crafts acylation or alternative cyclization | Efficient ring closure |
| 3 | Side chain formation | Aldehydes/ketones, phosphonium salts | Wittig or Horner–Wadsworth–Emmons olefination | Controlled E,E-diene formation |
| 4 | Hydroxyl introduction | Aldehyde or ester intermediates | Reduction or substitution | High purity required |
| 5 | Coupling | Halogenated naphthalene + side chain precursors | Suzuki, Heck, or nucleophilic substitution | Optimized catalyst and solvent |
Detailed Research Findings
- Regioselectivity and stereoselectivity : The (2E,6E) stereochemistry of the diene is critical and is typically controlled by the choice of olefination reagents and reaction conditions.
- Catalyst choice : Transition metal catalysts such as Pd(0) complexes are commonly used for coupling steps, with ligands optimized for selectivity and yield.
- Solvent and temperature : Polar aprotic solvents like tetrahydrofuran or dichloromethane are preferred; reaction temperatures vary from 0 °C to reflux depending on the step.
- Purification : Chromatographic methods including silica gel column chromatography are used to isolate pure product.
Q & A
Q. What are the compound’s known hazards under the OSHA Hazard Communication Standard (HCS)?
- Methodological Answer: Classified as:
- Acute Oral Toxicity (Category 4, H302): Harmful if swallowed.
- Skin Irritation (Category 2, H315): Causes reversible epidermal damage.
- Serious Eye Irritation (Category 2A, H319): Requires immediate irrigation.
- Respiratory Irritation (H335): Use fume hoods during volatile procedures .
Advanced Research Questions
Q. How can researchers design stability studies for this compound under varying experimental conditions?
- Methodological Answer:
- Storage Stability: Store at -20°C for long-term preservation (months/years) in airtight, light-resistant containers. Monitor degradation via HPLC or GC-MS at 0, 3, 6, and 12 months .
- Thermal Stability: Conduct thermogravimetric analysis (TGA) to identify decomposition thresholds. Note: Current data gaps on decomposition products require inert atmosphere testing (e.g., nitrogen) to prevent oxidation .
- Incompatibility Testing: Screen for reactivity with common lab solvents (e.g., DMF, DMSO) using FT-IR to detect unexpected byproducts .
Q. What analytical strategies are recommended when physicochemical data (e.g., solubility, log P) are unavailable?
- Methodological Answer:
- Solubility Profiling: Perform incremental solvent titrations (water, ethanol, hexane) with UV-Vis spectroscopy to determine solubility thresholds .
- log P Estimation: Use computational tools (e.g., ACD/Labs or EPI Suite) based on the molecular structure (C23H30O3) and validate via shake-flask method with octanol/water partitioning .
- Melting Point: Employ differential scanning calorimetry (DSC) with a microgram-scale sample to avoid decomposition .
Q. How should contradictory data on environmental hazards be addressed in ecological risk assessments?
- Methodological Answer:
- Data Gap Mitigation: Conduct Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition assays (OECD 201) to evaluate aquatic toxicity .
- Soil Mobility: Use column chromatography with standardized soil types to measure adsorption coefficients (Kd) .
- Waste Disposal: Partner with licensed waste handlers for incineration (≥1000°C) to ensure complete mineralization, as landfill disposal risks groundwater contamination .
Q. What experimental protocols are advised to minimize respiratory irritation during synthesis?
- Methodological Answer:
- Process Optimization: Substitute powder handling with pre-dissolved stock solutions in closed systems to reduce airborne particulates .
- Real-Time Monitoring: Use portable PID (photoionization detectors) to track volatile organic compound (VOC) levels during reactions .
- Ventilation: Validate fume hood airflow (≥100 ft/min face velocity) using smoke tubes or anemometers .
Conflict Resolution & Best Practices
Q. How to resolve discrepancies between reported hazards and missing toxicological data?
- Methodological Answer:
- Literature Cross-Reference: Compare with structurally analogous naphthalene derivatives (e.g., 1-(6-Methoxy-2-naphthyl)ethanol, H302/H332 ).
- In Vitro Testing: Perform MTT assays on human lung epithelial cells (A549) to quantify cytotoxicity .
- Regulatory Alignment: Adopt precautionary measures per CLP/GHS guidelines until empirical data is generated .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
